2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide
Description
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C9H8ClF2NO2. It is a derivative of acetamide, featuring a chloro group and a difluoromethoxy group attached to a phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-2-1-3-7(4-6)15-9(11)12/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDATWJDNFGBXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3-(difluoromethoxy)aniline.
Chlorination: The aniline derivative undergoes chlorination to introduce the chloro group.
Acetylation: The chlorinated intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Chemistry
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in synthetic organic chemistry.
Biology
Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anticancer properties. It is being investigated for its ability to interact with specific biological targets, which may lead to the development of novel therapeutic agents.
Medicine
The compound has shown promise as a pharmaceutical agent due to its unique chemical structure. Studies have focused on its anti-inflammatory and antitumor activities:
- Antitumor Activity : In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Animal model studies have indicated that the compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for modifications that can enhance material properties or create novel compounds.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated significant apoptosis induction, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Properties
In an animal model of arthritis, treatment with this compound resulted in a marked reduction in inflammatory markers. This study highlights its potential therapeutic application in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide: This compound has an additional chloro group on the phenyl ring.
2-chloro-N-(2-difluoromethoxy-phenyl)acetamide: This compound has the difluoromethoxy group in a different position on the phenyl ring.
Uniqueness
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Biological Activity
2-Chloro-N-[3-(difluoromethoxy)phenyl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro group : Enhances lipophilicity and may influence biological interactions.
- Difluoromethoxy group : Known to improve membrane permeability and bioavailability.
- Acetamide moiety : Can interact with various biological targets.
The molecular formula is , with a molecular weight of approximately 221.62 g/mol.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions.
- Interaction with Biological Membranes : The difluoromethoxy group enhances lipophilicity, facilitating interaction with cell membranes, which may improve bioavailability and efficacy .
- Targeting Specific Pathways : Similar compounds have been shown to modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Specifically, it has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Some activity against Candida albicans.
These findings align with the broader category of chloroacetamides, which have been evaluated for their antimicrobial potential through quantitative structure-activity relationship (QSAR) analysis .
Cytotoxicity
The compound's cytotoxic effects have been assessed in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, potentially making it a candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Testing : A study evaluated a series of N-substituted chloroacetamides, including this compound, against a panel of microbial strains. The results indicated that compounds with halogenated substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing better penetration through cellular membranes .
- Cytotoxicity in Cancer Models : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival .
Structure-Activity Relationship (SAR)
The position and nature of substituents on the phenyl ring significantly influence the biological activity of chloroacetamides. For instance, variations in the placement of halogen atoms or additional functional groups can lead to marked differences in potency against microbial targets .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-difluoromethoxy-phenyl)-acetamide | Similar chloroacetamide structure | Antimicrobial |
| 2-Chloro-N-(3-methoxy-phenyl)-acetamide | Contains methoxy but differs in substitution | Cytotoxicity |
| 2-Chloro-N-(4-fluorophenyl)-acetamide | Halogenated phenyl ring | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
